Antiproliferative Activity vs. 5-Fluorouracil in Colorectal Cancer
Tubulin polymerization-IN-59 ((R)-9k) exhibits substantially greater antiproliferative potency than the first-line colorectal cancer agent 5-fluorouracil (5-FU) across multiple human cancer cell lines. In direct head-to-head comparisons using the CCK-8 assay, (R)-9k demonstrated IC50 values that were 42-fold, 71-fold, and 54-fold lower than those of 5-FU in HeLa, A2780, and HCT 116 cells, respectively [1]. When evaluated against a panel of five tumor cell lines, (R)-9k consistently outperformed 5-FU, with IC50 values ranging from 0.26 μM to 4.11 μM, compared to 9.93 μM to 59.23 μM for 5-FU [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HeLa: 0.38 ± 0.04 μM; A2780: 0.59 ± 0.01 μM; HCT 116: 0.26 ± 0.02 μM; SW480: 1.31 ± 0.11 μM; CT-26: 4.11 ± 0.32 μM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): HeLa: 17.35 ± 1.88 μM; A2780: 32.11 ± 2.57 μM; HCT 116: 9.93 ± 1.23 μM; SW480: 37.5 ± 3.13 μM; CT-26: 59.23 ± 3.66 μM |
| Quantified Difference | 42-fold (HeLa), 71-fold (A2780), 54-fold (HCT 116) more potent |
| Conditions | CCK-8 assay, 72-hour incubation, human cancer cell lines |
Why This Matters
This quantifiable potency advantage supports the selection of Tubulin polymerization-IN-59 for colorectal cancer studies requiring robust antiproliferative effects at low nanomolar concentrations, distinguishing it from standard chemotherapeutic benchmarks.
- [1] Huo Z, et al. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Med Chem. 2023;14(12):2738-2750. doi:10.1039/d3md00337j. View Source
